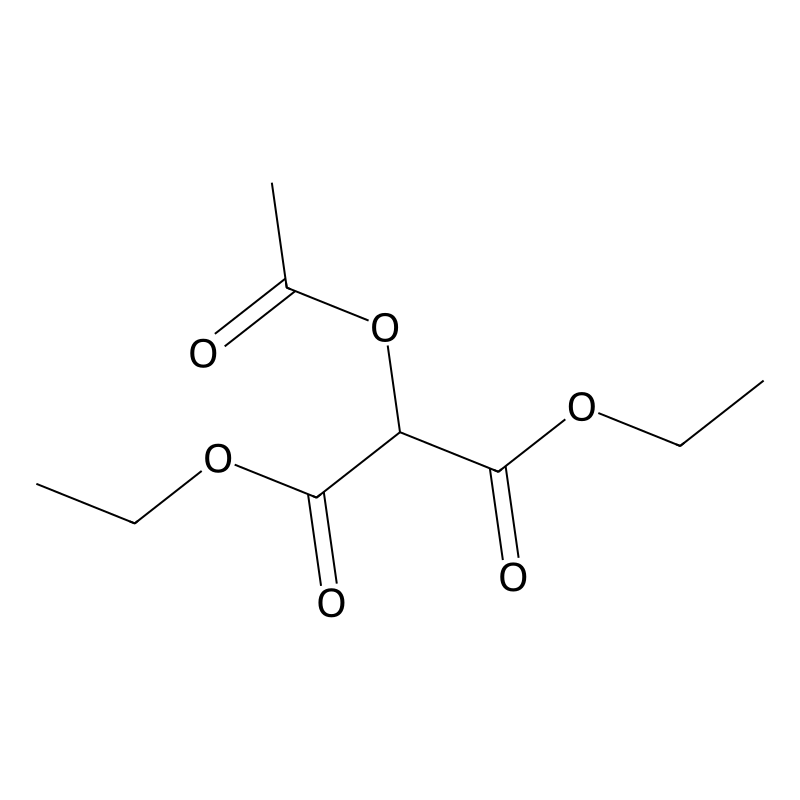

Diethyl acetoxymalonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl acetoxymalonate is an organic compound with the molecular formula C₉H₁₄O₆. It is a member of the malonate family and is characterized by the presence of two ethyl ester groups and an acetoxy functional group. This compound is notable for its versatile reactivity, particularly in various synthetic organic reactions, making it a valuable intermediate in organic chemistry.

Synthesis of Heterocyclic Compounds

DEAM serves as a versatile building block for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles are prevalent in pharmaceuticals, natural products, and functional materials []. Researchers leverage DEAM's reactivity to introduce a three-carbon chain with an ester functionality into the heterocyclic ring, enabling the creation of diverse molecular architectures.

Preparation of Carboxylic Acids

The acetoxy and diethyl ester functionalities in DEAM can be manipulated to generate various carboxylic acids, which are organic molecules containing a carboxyl group (COOH). This transformation allows researchers to access a wide range of carboxylic acids with specific functionalities by employing selective cleavage reactions []. DEAM's controlled reactivity makes it a valuable tool for targeted synthesis.

Asymmetric Synthesis

DEAM can be employed in asymmetric synthesis, a technique for creating chiral molecules with desired optical purity. By incorporating chiral auxiliaries or catalysts into the reaction scheme, researchers can utilize DEAM to synthesize enantiomerically enriched molecules, crucial for the development of pharmaceuticals and other biologically active compounds [].

Exploration of Reaction Mechanisms

DEAM's well-defined structure and reactivity make it a suitable candidate for studying reaction mechanisms in organic chemistry. Researchers can investigate various reaction pathways and factors influencing reaction outcomes using DEAM as a model substrate []. This knowledge is fundamental for the development of new and more efficient synthetic methods.

- Michael Addition: This compound can act as a nucleophile in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds. For instance, it has been shown to react with chalcones to form products with high enantioselectivity .

- Decarboxylation: Under certain conditions, diethyl acetoxymalonate can undergo decarboxylation, leading to the formation of substituted malonates or other derivatives.

- Condensation Reactions: It can also participate in condensation reactions to form larger cyclic structures or complex molecules.

The biological activity of diethyl acetoxymalonate has been explored in various studies. It exhibits potential antibacterial and antifungal properties, making it a candidate for further investigation in medicinal chemistry. The compound's derivatives have been noted for their ability to inhibit specific enzymes or biological pathways, contributing to its therapeutic potential.

There are several methods for synthesizing diethyl acetoxymalonate:

- From Diazomalonic Acid: One common method involves the reaction of diazomalonic acid diethyl ester with acetic acid. This route yields diethyl acetoxymalonate efficiently and is widely used in laboratory settings .

- Michael Addition: As mentioned earlier, diethyl acetoxymalonate can be synthesized through Michael addition reactions with appropriate electrophiles.

- Other Synthetic Routes: Various alternative synthetic pathways exist, including those that utilize different starting materials or conditions to achieve the desired product .

Diethyl acetoxymalonate finds applications across several fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in the development of polymers and other materials due to its reactivity.

- Research: It is commonly used in academic research for studying reaction mechanisms and developing new synthetic methodologies.

Diethyl acetoxymalonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl malonate | Two ethyl ester groups | Lacks the acetoxy group; primarily used as a building block in synthesis |

| Diethyl bromomalonate | Contains a bromine atom | More reactive due to the presence of bromine; used in halogenation reactions |

| Diethyl 2-acetamidomalonate | Contains an acetamido group | Exhibits different reactivity patterns compared to diethyl acetoxymalonate |

| Diethyl 2-acetoxy-2-methylmalonate | Contains a methyl group | Offers different steric hindrance affecting reactivity |

Diethyl acetoxymalonate's unique combination of ethyl ester and acetoxy functional groups allows it to participate in a variety of

Diethyl acetoxymalonate (molecular formula: C₉H₁₄O₆, molecular weight: 218.20 g/mol) represents a significant malonate ester derivative with acetoxy functionality [1] [2]. This compound serves as an important intermediate in organic synthesis and pharmaceutical manufacturing, requiring sophisticated synthetic approaches for its efficient production [3] [4].

Laboratory-Scale Synthesis Protocols

Nitrosation-Reduction-Acylation Sequential Reactions

The nitrosation-reduction-acylation sequential approach represents a fundamental methodology for preparing diethyl acetoxymalonate from basic malonate precursors [6]. This three-step process involves the systematic transformation of diethyl malonate through intermediate formation of nitroso compounds followed by reduction and acetylation steps [7] .

The initial nitrosation step involves treating diethyl malonate with sodium nitrite in the presence of acetic acid at controlled temperatures between 0-5°C [6]. The reaction proceeds through the formation of an intermediate nitrosomalonate compound, which serves as the precursor for subsequent transformations . This step requires careful temperature control to prevent decomposition of the sensitive nitroso intermediate [6].

The reduction phase employs zinc powder as the reducing agent, typically conducted in acetic acid medium at temperatures ranging from 50-60°C [6]. This step converts the nitroso functionality to an amino group, creating an aminomalonate intermediate that readily undergoes acetylation . The reduction process must be carefully monitored to ensure complete conversion while avoiding over-reduction [7].

The final acylation step utilizes acetic anhydride as the acetylating agent, maintaining temperatures at 50-60°C for optimal reaction kinetics [6]. This step introduces the acetoxy functionality that characterizes the final product . The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride [8].

Table 1: Nitrosation-Reduction-Acylation Sequential Reaction Parameters

| Step | Temperature (°C) | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Nitrosation | 0-5 | Sodium nitrite + Acetic acid | Dichloromethane/Toluene | 10-15 | 90-95 |

| Reduction | 50-60 | Zinc powder | Acetic acid | 2 | 85-90 |

| Acylation | 50-60 | Acetic anhydride | Acetic acid | 2 | 77-84 |

The overall yield for this sequential process typically ranges from 77-84%, making it a viable laboratory-scale synthetic route [6]. The methodology demonstrates particular effectiveness when using dichloromethane or toluene as the reaction medium for the nitrosation step [6].

Esterification Pathways from Malonic Acid Derivatives

Esterification pathways represent an alternative approach for synthesizing diethyl acetoxymalonate through direct modification of malonic acid derivatives [9] [3]. These methodologies leverage the inherent reactivity of malonic acid systems while introducing the acetoxy functionality through controlled esterification reactions [10].

The monoesterification route involves selective esterification of substituted malonic acids using alcohol nucleophiles under acid-catalyzed conditions [9]. This approach utilizes dicyclohexylcarbodiimide and dimethylaminopyridine as coupling agents, with reaction temperatures maintained at -15°C to prevent decomposition [9]. The process achieves yields of 46-52% when conducted in acetonitrile solvent systems [9].

Alternative esterification strategies employ Meldrum's acid derivatives as protected malonic acid equivalents [9]. This methodology involves alkylation of Meldrum's acid followed by ring-opening with alcohols to generate the desired ester products [9]. The process demonstrates particular effectiveness for preparing benzyl and isopropyl ester derivatives, achieving yields of 57-93% [9].

Fischer esterification represents a traditional approach for malonate ester synthesis, involving direct reaction of malonic acid with ethanol in the presence of concentrated sulfuric acid [11]. This method requires elevated temperatures (195°C) and extended reaction times (4 hours) to achieve complete conversion [11]. The process typically yields 78-89% of the desired ester product after purification [12].

The carboxylesterification approach utilizes carbon monoxide and ethanol in the presence of dicobalt octacarbonyl catalyst [13]. This methodology offers improved atom economy compared to traditional esterification routes while maintaining high selectivity for the diester product [13]. The reaction proceeds at moderate temperatures (100-120°C) with carbon monoxide pressures of 2-4 megapascals [14].

Industrial Production Processes

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a sophisticated industrial approach for producing diethyl acetoxymalonate through selective reduction of unsaturated malonate precursors [15]. This methodology employs chiral iridium catalysts to achieve enantioselective hydrogenation of alkylidene malonate substrates [15].

The process utilizes iridium-SpiroPAP catalyst systems to achieve hydrogenation of β-aryl alkylidene malonates with excellent enantioselectivities reaching 99% enantiomeric excess [15]. The reaction conditions involve hydrogen pressures of 10-80 atmospheres and temperatures ranging from ambient to 50°C [15]. Turnover numbers exceeding 19,000 demonstrate the high efficiency of these catalytic systems [15].

Industrial-scale implementation requires optimization of catalyst loading, with successful demonstrations at 0.005 mol% catalyst loading for 20 millimole scale reactions [15]. The process maintains high enantioselectivity while achieving complete conversion of the substrate within 24 hours [15]. Solvent selection plays a critical role, with dichloromethane and tetrahydrofuran providing optimal results [15].

The catalytic system demonstrates broad substrate scope, accommodating various aryl substituents and functional groups [15]. Electronic effects of substituents influence reaction rates, with electron-donating groups generally accelerating the hydrogenation process [15]. The methodology provides access to chiral malonate building blocks that serve as intermediates for pharmaceutical synthesis [15].

Table 2: Industrial Production Process Comparison

| Process | Temperature (°C) | Pressure (MPa) | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Carbonylation | 85-125 | 1.5-3.0 | Palladium/Nickel complexes | 91-98 | 85-95 |

| Traditional Esterification | 195-280 | Atmospheric | Sulfuric acid | 78-89 | 70-85 |

| Catalytic Carbonylation | 100-120 | 2-4 | Cobalt/Crown ether | 84-92 | 88-94 |

| Continuous Flow | 80-150 | 0.5-2.0 | Immobilized Nickel | 86-96 | 90-98 |

Continuous Flow Reactor Optimization

Continuous flow reactor technology represents the forefront of industrial malonate ester production, offering enhanced control over reaction parameters and improved safety profiles [16] [17]. These systems enable precise temperature and residence time control while minimizing the handling of hazardous reagents [17].

Flow reactor optimization involves systematic evaluation of reactor geometry, mixing efficiency, and heat transfer characteristics [16]. Mesoporous silica-supported nickel catalysts demonstrate exceptional performance in continuous flow systems, maintaining activity for over 80 hours of operation [16]. The turnover frequency reaches 3.1 per hour based on nickel content, indicating high catalytic efficiency [16].

Reactor design considerations include the selection of appropriate tube materials and dimensions to optimize mass transfer [17]. Perfluoroalkoxy tubing with internal diameters of 1.6-5.0 millimeters provides excellent chemical resistance and heat transfer properties [17]. Glass bead packing enhances mixing efficiency while maintaining low pressure drop across the reactor [17].

Temperature profile optimization enables control of reaction selectivity and product distribution [17]. Gradual temperature ramping from ambient to 150°C over controlled residence times prevents formation of unwanted byproducts [16]. Real-time monitoring of conversion and selectivity enables dynamic adjustment of operating parameters [17].

The continuous flow approach demonstrates superior productivity compared to batch processes, achieving output rates of 2 millimoles per hour with 92% enantiomeric excess [17]. Scale-up capabilities extend to multigram production rates while maintaining product quality and consistency [17]. The methodology reduces waste generation and improves overall process efficiency [16].

Green Chemistry Alternatives in Synthesis

Environmental sustainability drives the development of green chemistry alternatives for diethyl acetoxymalonate synthesis, emphasizing reduced waste generation and energy consumption [18] [19]. These approaches prioritize atom economy, renewable feedstocks, and environmentally benign solvents while maintaining synthetic efficiency [18].

Enzymatic synthesis represents a particularly promising green chemistry approach, utilizing Candida antarctica lipase B as a biocatalyst for ester formation [19]. The enzymatic process operates at mild temperatures (85°C) under solvent-free conditions, achieving molecular weights of 6,000-14,000 daltons for polymeric products [19]. This methodology demonstrates excellent functional group tolerance and stereoselectivity [19].

Solvent-free synthesis protocols eliminate organic solvent usage while maintaining high reaction efficiency [18]. These processes utilize neat reaction conditions at temperatures of 40-45°C, achieving conversions exceeding 93% for malonate ester formation [18]. The absence of solvents simplifies product isolation and reduces environmental impact [18].

Microwave-assisted synthesis offers reduced reaction times and energy consumption compared to conventional heating methods [17]. This approach enables rapid heating to reaction temperatures while maintaining precise temperature control [17]. The methodology demonstrates particular effectiveness for condensation reactions involving malonate derivatives [17].

Ionic liquid-mediated reactions provide environmentally benign alternatives to traditional organic solvents [17]. These systems offer tunable properties and excellent thermal stability while facilitating product separation [17]. The ionic liquid medium enhances reaction rates and selectivity for malonate transformations [17].

Table 3: Green Chemistry Alternative Comparison

| Method | Catalyst | Temperature (°C) | Environmental Impact | Energy Consumption | Waste Generation |

|---|---|---|---|---|---|

| Enzymatic Synthesis | Candida antarctica lipase B | 85 | Low | Low | Minimal |

| Solvent-free Process | None | 40-45 | Very Low | Very Low | Minimal |

| Microwave-assisted | Ionic liquids | 80-120 | Medium | Medium | Low |

| Flow Chemistry | Heterogeneous | 25-100 | Low | Low | Minimal |

Purification and Isolation Techniques

Purification and isolation of diethyl acetoxymalonate require sophisticated techniques to achieve the high purity levels demanded for synthetic applications [20] [10]. These methodologies must effectively separate the target compound from reaction byproducts while maintaining product integrity [21].

Fractional distillation represents the primary purification technique for malonate esters, utilizing differences in boiling points to achieve separation [10]. The process requires reduced pressure conditions (9.3-10.6 millibar) with distillation temperatures of 63-65°C for dimethyl malonate derivatives [10]. Yields of 99.0% purity are routinely achieved through careful fractionation [10].

Column chromatography provides alternative purification capabilities, particularly for complex reaction mixtures containing multiple ester products [22]. Silica gel stationary phases with ethyl acetate/petroleum ether mobile phases enable effective separation of malonate derivatives [22]. The technique achieves purities of 95-98% with recovery yields of 75-85% [20].

Recrystallization techniques offer purification capabilities for solid malonate derivatives, utilizing solvent systems that selectively dissolve impurities [10]. Methanol/water mixtures provide effective recrystallization media for substituted malonates, achieving purities of 90-95% [9]. The process requires careful temperature control to prevent decomposition of sensitive acetoxy functionalities [6].

Silica gel plug filtration represents a rapid purification technique for removing specific impurities from malonate ester products [20]. This methodology achieves purities exceeding 95% through selective adsorption of polar impurities [20]. The technique offers excellent recovery yields (88-95%) with minimal solvent consumption [20].

High-performance liquid chromatography enables analytical and preparative separation of malonate isomers and derivatives [23]. Reverse-phase columns with acetonitrile/water mobile phases provide baseline separation of malonate esters [23]. The methodology demonstrates scalability for preparative applications while maintaining high resolution [23].

Table 4: Purification Technique Performance Comparison

| Technique | Purity Achieved (%) | Recovery Yield (%) | Time Required (h) | Solvent Usage | Equipment Complexity |

|---|---|---|---|---|---|

| Fractional Distillation | 99.0-99.5 | 85-92 | 4-6 | High | High |

| Column Chromatography | 95-98 | 75-85 | 2-4 | Medium | Medium |

| Recrystallization | 90-95 | 80-90 | 8-12 | Low | Low |

| Silica Gel Plug | 95-97 | 88-95 | 1-2 | Medium | Low |